![molecular formula C10H16Si B1609130 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene CAS No. 54767-28-1](/img/structure/B1609130.png)
2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene
Descripción general
Descripción
2,7-Dimethyl-5-silaspiro[44]nona-2,7-diene is a silicon-containing organic compound characterized by its unique spirocyclic structure
Aplicaciones Científicas De Investigación
2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various silicon-containing compounds . In biology, it has potential applications in the development of silicon-based biomaterials. In medicine, it is being explored for its potential use in drug delivery systems due to its unique structural properties. Additionally, in the industry, it is used in the production of advanced materials with enhanced mechanical and thermal properties .
Safety and Hazards
Métodos De Preparación
The synthesis of 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene can be achieved through a one-step reaction involving dialkoxydichlorosilanes and isoprene . The reaction typically involves the in situ reaction of dialkoxydichlorosilanes, such as dimethoxy-, diethoxy-, dipropoxy-, dibutoxy-, and diisobutoxydichlorosilane, with isoprene under controlled conditions . This method allows for the efficient production of the desired compound with high yield.
Análisis De Reacciones Químicas
2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of silanols, while reduction can yield silanes.
Mecanismo De Acción
The mechanism of action of 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diene can be compared with other similar silicon-containing compounds, such as 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-diol and 2,7-Dimethyl-5-silaspiro[4.4]nona-2,7-dione . These compounds share similar structural features but differ in their functional groups and reactivity. The presence of different functional groups in these compounds can lead to variations in their chemical behavior and applications. The uniqueness of this compound lies in its spirocyclic structure and the presence of silicon, which imparts distinct properties compared to its carbon analogs.
Propiedades
IUPAC Name |
3,8-dimethyl-5-silaspiro[4.4]nona-2,7-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Si/c1-9-3-5-11(7-9)6-4-10(2)8-11/h3-4H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTZDZCYAPUYIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC[Si]2(C1)CC=C(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50411208 | |
| Record name | 2,7-dimethyl-5-silaspiro[4.4]nona-2,7-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50411208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54767-28-1 | |
| Record name | 2,7-dimethyl-5-silaspiro[4.4]nona-2,7-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50411208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



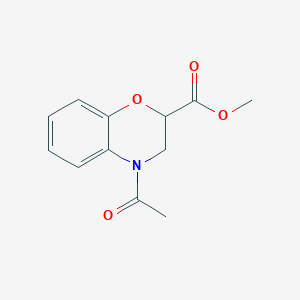
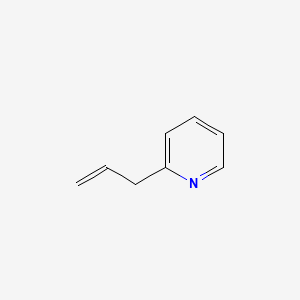
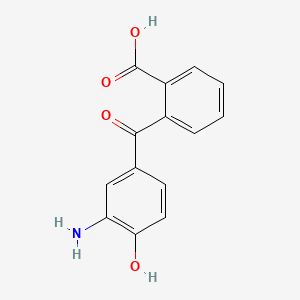
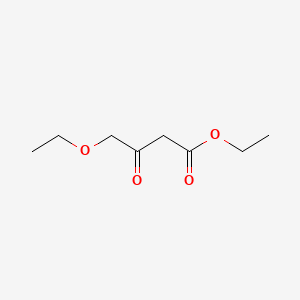
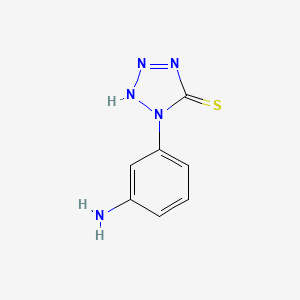
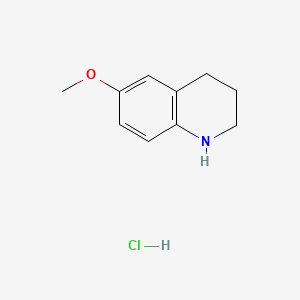
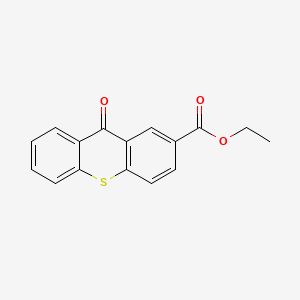

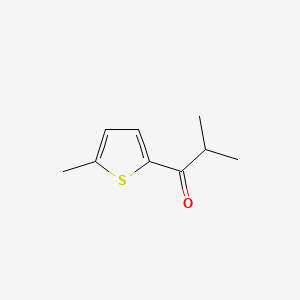

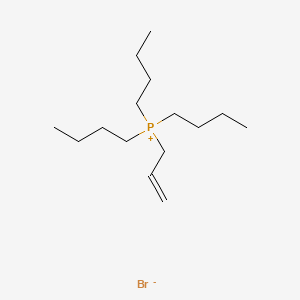
![(7S,9S)-9-acetyl-7-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1609067.png)

